molecular formula C22H22N2O4S B6508507 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate CAS No. 877635-41-1

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate

Cat. No.: B6508507
CAS No.: 877635-41-1
M. Wt: 410.5 g/mol
InChI Key: ZLLDSXYXJVWELX-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic esters featuring a pyran-4-one core substituted with a pyrimidine-thioether moiety and a benzoate ester group. The 4-tert-butylbenzoate substituent introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-14-9-10-23-21(24-14)29-13-17-11-18(25)19(12-27-17)28-20(26)15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLDSXYXJVWELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the reaction of 4-methylpyrimidine with thioacetic acid, followed by a condensation reaction with a pyran-4-one derivative. The reaction conditions often involve specific temperature controls and the use of solvents such as acetonitrile or dichloromethane to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate might involve automated continuous flow reactors to ensure consistent production quality and efficiency. The use of catalytic agents and high-pressure systems can further enhance the reaction rate and product output.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

  • Reduction: It can be reduced to generate various thiol derivatives.

  • Substitution: The pyrimidinyl moiety can participate in nucleophilic substitution reactions, producing various substituted products.

Common Reagents and Conditions: Common reagents include hydrogen peroxide (for oxidation), lithium aluminium hydride (for reduction), and halogenating agents like N-bromosuccinimide for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent undesired side reactions.

Major Products: The major products formed depend on the reaction type. Oxidation often yields sulfoxides and sulfones, reduction leads to thiol derivatives, and substitution can produce a range of pyrimidinyl-substituted compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, facilitating the exploration of new synthetic pathways.

Biology: It serves as a probe in biochemical assays to study enzyme interactions and mechanisms due to its unique structure and reactivity.

Medicine: Though not a drug itself, it aids in the development of pharmaceuticals by serving as a model compound in drug design and discovery processes.

Industry: In industrial applications, it may be used in the production of specialty chemicals or as a stabilizing agent in certain formulations.

Mechanism of Action

The compound's effects are primarily exerted through its ability to interact with specific molecular targets, often enzymes or receptors, altering their activity. The pyrimidinyl and pyranyl moieties are particularly adept at forming stable interactions with proteins, thus influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl core but differing in the ester substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate 4-tert-butylbenzoate C₂₃H₂₄N₂O₄S 440.51* Not reported High lipophilicity due to tert-butyl group; potential for enhanced membrane permeability.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-methyl-3-nitrobenzoate C₁₉H₁₆N₃O₆S 422.42 877636-49-2 Nitro group enhances electron-withdrawing effects; may influence reactivity .
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate 2-methylbenzoate C₁₉H₁₆N₂O₄S 368.41 877635-26-2 Lower molecular weight; ortho-methyl group may sterically hinder interactions .
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate 2-chloro-5-nitrobenzoate C₁₈H₁₂ClN₃O₆S 433.82 877636-55-0 Chloro and nitro groups increase polarity; potential for halogen bonding .

*Molecular weight calculated based on formula.

Key Observations

Lipophilicity and Steric Effects: The 4-tert-butylbenzoate derivative exhibits the highest lipophilicity due to the bulky tert-butyl group, which may enhance passive diffusion across biological membranes compared to nitro- or chloro-substituted analogs.

Electronic Effects: The 4-methyl-3-nitrobenzoate and 2-chloro-5-nitrobenzoate derivatives contain strong electron-withdrawing groups (NO₂), which could stabilize negative charges or participate in charge-transfer interactions. Such properties are critical in catalysis or receptor binding .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 2-methylbenzoate) are more cost-effective to synthesize, as evidenced by their commercial availability at lower prices (e.g., $8/1g for BI68203) .

Research Implications and Gaps

Further research is needed to:

  • Correlate substituent effects with biological activity (e.g., enzyme inhibition).

Biological Activity

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate is a complex organic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyran ring, a pyrimidine moiety, and a benzoate group, which contribute to its unique biological properties.

Chemical Formula: C18H18N2O4S
Molecular Weight: 354.41 g/mol
IUPAC Name: 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxo-4H-pyran-3-yl} 4-tert-butylbenzoate

Synthesis

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the Pyrimidine Ring: Starting from suitable precursors, introducing the methyl group via alkylation.
  • Thioether Formation: Attaching the sulfanylmethyl group through nucleophilic substitution.
  • Pyran Ring Synthesis: Cyclization reactions involving diketone or ketoester precursors.
  • Carboxylation: Introducing the benzoate moiety via Friedel-Crafts acylation.

Antimicrobial Properties

Research has indicated that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine and pyran structures can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biological pathways .

Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase2.14 - 6.28Thiourea (21.25)
UreaseStrong activityNot specified

The mechanism of action involves interaction with specific molecular targets, likely through binding to enzymes or receptors, thereby modulating their activity. This could lead to alterations in metabolic pathways or signal transduction processes .

Case Studies

  • Antibacterial Activity Study:
    A study evaluated a series of synthesized compounds similar to the target compound for their antibacterial properties. Results indicated moderate to strong activity against several bacterial strains, with specific derivatives showing promising results .
  • Enzyme Inhibition Research:
    Another research project focused on the enzyme inhibition capabilities of pyran derivatives, revealing that certain compounds exhibited significant inhibition of AChE and urease, which are critical in neurological functions and urea metabolism respectively .

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